![molecular formula C20H28N4O4S B2581167 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-01-5](/img/structure/B2581167.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMS-986205 and is known for its ability to modulate the immune system.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
Compounds related to the sulfonamide and oxadiazole groups, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and its analogs, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These enzymes play a significant role in various physiological processes, and their inhibitors can have potential applications in treating diseases or in industrial processes that require the regulation of carbonic anhydrase activity. The study found that these compounds exhibited nanomolar inhibitory concentration against multiple isoenzymes of carbonic anhydrase, highlighting their potential as potent inhibitors for therapeutic or industrial applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Crystal Structure and Polymorphism
Research on compounds with the oxadiazole group, such as the study on mimics of an R2/2(8) hydrogen-bond dimer motif, explores their influence on the crystallization of pharmaceutical compounds. These studies are crucial in understanding the polymorphic forms of drugs, which can significantly affect their physical properties, stability, and bioavailability. The findings suggest that certain mimics can inhibit or promote the formation of specific polymorphs, indicating the potential application of these compounds in controlling drug polymorphism (Lawrence, McAuliffe, & Moynihan, 2010).
Antioxidant and Antibacterial Activities
Derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized for their biological activities. These compounds have shown significant antioxidant and antibacterial activities against Staphylococcus aureus, highlighting their potential application in developing new therapeutic agents with antioxidant and antibacterial properties (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Corrosion Inhibition
Compounds incorporating the oxadiazole moiety have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Such research is relevant to industrial applications where corrosion resistance is crucial. The studies provide insights into the mechanisms of corrosion inhibition and the potential use of these compounds in developing more effective corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Organic Light Emitting Diodes (OLEDs)
Research into the synthesis and application of compounds with oxadiazole groups has extended into the field of organic electronics. Compounds designed with oxadiazole ligands for iridium(III) complexes have been developed for use in OLEDs. These materials aim to achieve high efficiency and low efficiency roll-off, which are critical parameters for the performance of OLED devices. This research underscores the potential of oxadiazole derivatives in enhancing the properties of light-emitting materials for electronic applications (Jin et al., 2014).
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-13(2)11-24(12-14(3)4)29(26,27)17-9-7-15(8-10-17)18(25)21-20-23-22-19(28-20)16-5-6-16/h7-10,13-14,16H,5-6,11-12H2,1-4H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNHDBLHEALIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2581084.png)
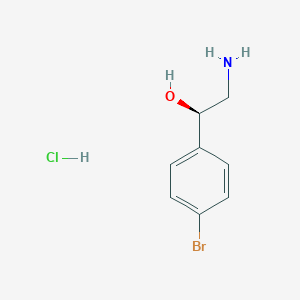
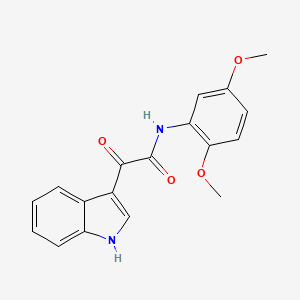

![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)
![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
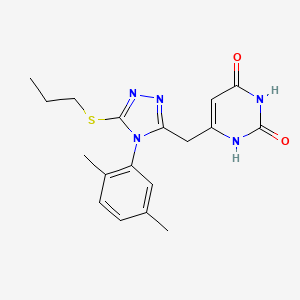
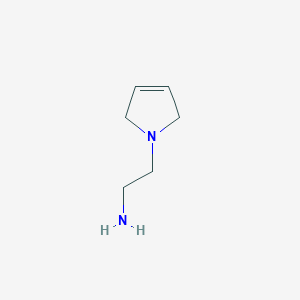
![Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2581101.png)
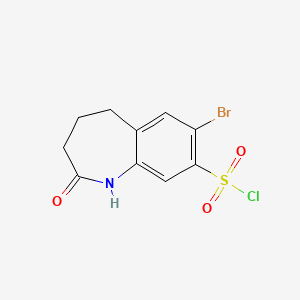
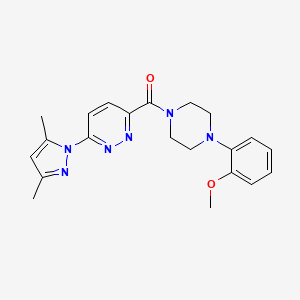
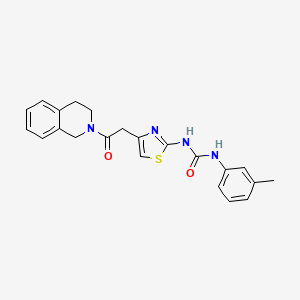

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)